molecular formula C9H14OS B2903367 3-methyl-1-(thiophen-3-yl)butan-2-ol CAS No. 1248158-12-4

3-methyl-1-(thiophen-3-yl)butan-2-ol

Cat. No.: B2903367
CAS No.: 1248158-12-4
M. Wt: 170.27
InChI Key: LFGRFMUSEKTIBN-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophen-3-yl)butan-2-ol (CAS: Not explicitly listed; CID 62605936) is a secondary alcohol with a molecular formula of C₉H₁₄OS and a molecular weight of 170.25 g/mol. Its structure features a hydroxyl group at position 2 of a four-carbon chain, a methyl branch at position 3, and a thiophen-3-yl substituent at position 1. The thiophene ring introduces aromaticity and sulfur-based electronic effects, distinguishing it from purely aliphatic alcohols .

Key properties include:

  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 137.9 Ų ([M+H]⁺) to 147.5 Ų ([M+Na]⁺), indicating moderate polarity .

Properties

IUPAC Name

3-methyl-1-thiophen-3-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS/c1-7(2)9(10)5-8-3-4-11-6-8/h3-4,6-7,9-10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGRFMUSEKTIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-methyl-1-(thiophen-3-yl)butan-2-ol, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Gewald reaction is particularly favored for its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(thiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Mechanism of Action

The mechanism of action of 3-methyl-1-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of inflammatory responses and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Alcohols

4-(Thiophen-3-yl)butan-2-ol (CAS: 1249111-13-4)
  • Molecular Formula : C₈H₁₀OS
  • Molecular Weight : 156.24 g/mol
  • Key Differences: The hydroxyl group is at position 2, but the thiophene is attached at position 4 of the butanol chain. Lower molecular weight and reduced steric bulk compared to the target compound. Limited commercial availability (discontinued per supplier data) .
3-Methyl-1-(thiophen-2-yl)butan-2-ol (Hypothetical)
  • Hypothetical Comparison : A positional isomer with the thiophene at position 2. Expected differences in reactivity due to the altered electronic environment of the sulfur atom.

Aromatic vs. Aliphatic Substituted Alcohols

3-Methyl-2-phenylbutan-1-ol (CAS: 519183-78-9)
  • Molecular Formula : C₁₁H₁₆O
  • Molecular Weight : 164.24 g/mol
  • Key Differences :
    • Replaces thiophene with a phenyl group, increasing hydrophobicity.
    • Primary alcohol (hydroxyl at position 1), leading to stronger hydrogen bonding and higher boiling points compared to secondary alcohols .
3-Methyl-1-butanol (CAS: 123-51-3)
  • Molecular Formula : C₅H₁₂O
  • Molecular Weight : 88.15 g/mol
  • Key Differences :
    • A primary aliphatic alcohol with a boiling point of 210.0°C .
    • Higher volatility and acute toxicity (oral LD₅₀: 1,300–5,000 mg/kg in rats) compared to thiophene analogs .

Sulfur-Containing vs. Oxygen-Only Analogs

3-[(2-Mercapto-1-methylpropyl)thio]-2-butanol (CAS: 54957-02-7)
  • Molecular Formula : C₈H₁₈OS₂
  • Molecular Weight : 194.36 g/mol
  • Higher molecular weight and polarity than the target compound .
1-Butanol, 3-methoxy-3-methyl- (CAS: 56539-66-3)
  • Molecular Formula : C₆H₁₄O₂
  • Molecular Weight : 118.17 g/mol
  • Key Differences :
    • Methoxy group at position 3 reduces hydrogen-bonding capacity.
    • Lower boiling point compared to hydroxyl-bearing analogs .

Cyclic vs. Acyclic Alcohols

3-Methyl-3-buten-1-ol (CAS: 763-32-6)
  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Key Differences :
    • Unsaturated (alkene) structure increases reactivity toward electrophilic addition.
    • Lower boiling point (132°C ) due to reduced hydrogen bonding .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Properties
3-Methyl-1-(thiophen-3-yl)butan-2-ol C₉H₁₄OS 170.25 Secondary alcohol, thiophene N/A Aromatic sulfur, moderate polarity
4-(Thiophen-3-yl)butan-2-ol C₈H₁₀OS 156.24 Secondary alcohol, thiophene N/A Lower MW, similar sulfur content
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 164.24 Primary alcohol, phenyl N/A Higher hydrophobicity
3-Methyl-1-butanol C₅H₁₂O 88.15 Primary alcohol 210.0 High volatility, acute toxicity
1-Butanol, 3-methoxy-3-methyl- C₆H₁₄O₂ 118.17 Methoxy, tertiary alcohol N/A Reduced H-bonding capacity

Key Research Findings

Hydrogen Bonding : Secondary alcohols generally exhibit weaker intermolecular hydrogen bonding than primary analogs, but the polarizable thiophene may mitigate this effect .

Toxicity Profile: While 3-methyl-1-butanol is classified as acutely toxic, the thiophene analog’s toxicity remains unstudied.

Biological Activity

3-Methyl-1-(thiophen-3-yl)butan-2-ol is an organic compound characterized by the presence of a thiophene ring and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-methyl-1-(thiophen-3-yl)butan-2-ol, discussing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-methyl-1-(thiophen-3-yl)butan-2-ol is C9H12OSC_9H_{12}OS, with a molecular weight of approximately 168.25 g/mol. The compound features a thiophene moiety that significantly influences its chemical reactivity and biological interactions.

The biological activity of 3-methyl-1-(thiophen-3-yl)butan-2-ol is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions and hydrogen bonding, enhancing the compound's binding affinity to biological targets. This interaction can modulate several pathways, including:

  • Signal Transduction : Influencing cellular communication and responses.
  • Metabolic Processes : Affecting enzyme activity related to metabolism.
  • Gene Expression Regulation : Modulating transcription factors and gene expression profiles.

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-1-(thiophen-3-yl)butan-2-ol exhibit notable antimicrobial properties. A study highlighted that thiophene derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a derivative showed a minimum inhibitory concentration (MIC) against Bacillus cereus at 50 µg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it could reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a mechanism for mitigating inflammation .

Anticancer Properties

There is emerging evidence supporting the anticancer activity of 3-methyl-1-(thiophen-3-yl)butan-2-ol. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analysis revealed that treated cells exhibited significant apoptotic characteristics, indicating potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

Biological Activity Assay/Organism/Cell Line Biological Results Reference
AntimicrobialBroth microdilution/B. cereusMIC = 50 µg/mL
Anti-inflammatoryLPS-stimulated BV-2 cellsIC50 = 79.5 µM
AnticancerMCF-7, A549Induced apoptosis

Case Studies

  • Antimicrobial Study : A study published in MDPI evaluated various thiophene derivatives against Bacillus cereus, finding that compounds with similar structures exhibited significant antimicrobial activity, supporting the hypothesis that 3-methyl-1-(thiophen-3-y)butan-2-ol may possess similar properties .
  • Anti-inflammatory Research : Research on the anti-inflammatory effects of thiophene derivatives indicated that compounds could significantly inhibit NO production in activated microglial cells, suggesting therapeutic potential for neuroinflammatory diseases .
  • Cytotoxicity in Cancer Cells : A study assessing the cytotoxic effects of related compounds on cancer cell lines demonstrated that modifications in the thiophene structure could enhance anticancer efficacy, providing insights into the structure–activity relationship crucial for drug design .

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